molecular formula C13H14O3 B1325465 2-Carboethoxyphenyl cyclopropyl ketone CAS No. 898789-89-4

2-Carboethoxyphenyl cyclopropyl ketone

Cat. No. B1325465
M. Wt: 218.25 g/mol
InChI Key: ATKHDRDYCXFGBW-UHFFFAOYSA-N
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Description

2-Carboethoxyphenyl cyclopropyl ketone is a chemical compound with the formula C₁₃H₁₄O₃ . It is a colorless oil and is often used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Carboethoxyphenyl cyclopropyl ketone is represented by the formula C₁₃H₁₄O₃ . The InChI code for this compound is 1S/C13H14O3/c1-2-16-13(15)11-6-4-3-5-10(11)12(14)9-7-8-9/h3-6,9H,2,7-8H2,1H3 .


Chemical Reactions Analysis

Cyclopropyl ketones, such as 2-Carboethoxyphenyl cyclopropyl ketone, have been shown to undergo C–C activation cross-coupling reactions . These reactions typically involve the use of a catalyst and can result in the formation of 1,3-difunctionalized, ring-opened products .


Physical And Chemical Properties Analysis

2-Carboethoxyphenyl cyclopropyl ketone has a molecular weight of 218.25 . It is a colorless oil and is often used for research and development purposes .

Scientific Research Applications

Domino Carbocationic Rearrangement

Aryl-2-(N-methyl/benzyl-3-indolyl)cyclopropyl ketones undergo an unexpected domino carbocationic rearrangement, forming 2-aroyl-3-aryl-1H-cyclopenta[c]carbazoles. This transformation involves multiple cascade events, including electrophilic ring opening, intermolecular enol capture, electrophilic dimerization, and intramolecular aldol condensation, leading to the formation of a cyclopentene ring (Venkatesh et al., 2002).

Gold-Catalyzed Hydration

In gold-catalyzed hydration of 2-phenyl- or 2,2-diphenylcyclopropyl acetylene, cyclopropyl methyl ketones are exclusively produced. This contrasts with Ag(I)- or Fe(III)-catalyzed hydration, highlighting differences in metal-alkyne complexes (Velegraki & Stratakis, 2013).

Synthetic Applications

Domino carbocationic rearrangements of α-[bis(methylthio)methylene]alkyl-2-(heteroaryl)cyclopropyl ketones demonstrate varying results based on the heteroaryl group and acid catalyst used, proposing a probable mechanism for these transformations (Peruncheralathan et al., 2004).

Cyclopropanation

A novel method utilizes photocatalysis for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins, generating substituted cyclopentane rings. This involves one-electron reduction of the ketone to a radical anion (Lu, Shen, & Yoon, 2011).

Hydrogen Borrowing Catalysis

An iridium-catalyzed hydrogen borrowing process with ortho-disubstituted phenyl and cyclopropyl ketones forms α-branched ketones. This strategic application expands the scope of catalysis and enables further functionalization of the ketones (Frost et al., 2015).

Enantioselective Reactions

Enantioselective rearrangement of racemic cyclopropyl ketones, catalyzed by chiral phosphoric acid, delivers dihydrofurans. This process involves activation of the donor-acceptor cyclopropane substrate and subsequent cyclization (Ortega et al., 2018).

Safety And Hazards

2-Carboethoxyphenyl cyclopropyl ketone is classified as an irritant . As with all chemicals, it should be handled with care to avoid exposure.

Future Directions

Cyclopropyl ketones, such as 2-Carboethoxyphenyl cyclopropyl ketone, have the potential to revolutionize how molecules are made by altering the carbon skeleton and enabling new synthetic routes . Future research may focus on expanding the scope and limitations of cyclopropyl ketone reactions .

properties

IUPAC Name

ethyl 2-(cyclopropanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-16-13(15)11-6-4-3-5-10(11)12(14)9-7-8-9/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKHDRDYCXFGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642489
Record name Ethyl 2-(cyclopropanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carboethoxyphenyl cyclopropyl ketone

CAS RN

898789-89-4
Record name Ethyl 2-(cyclopropylcarbonyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(cyclopropanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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